2-(4-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride
Description
2-(4-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride is a pyrazole-derived compound featuring a propanoic acid backbone substituted with a 4-amino-5-methylpyrazole moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or agrochemical applications. Pyrazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. The amino group at position 4 of the pyrazole ring likely contributes to hydrogen bonding and basicity, while the methyl group at position 5 may influence lipophilicity and steric interactions .
Properties
IUPAC Name |
2-(4-amino-5-methylpyrazol-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-4-6(8)3-9-10(4)5(2)7(11)12;/h3,5H,8H2,1-2H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWSXARRGYWZLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431966-34-5 | |
| Record name | 1H-Pyrazole-1-acetic acid, 4-amino-α,5-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431966-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Pyrazole Ring Construction
- The pyrazole ring is usually constructed first or introduced as a substituted pyrazole derivative.
- Common starting materials include 4-amino-5-methyl-1H-pyrazole or related pyrazole precursors.
- Pyrazole synthesis can be achieved via condensation of hydrazines with 1,3-dicarbonyl compounds or by functionalization of pre-formed pyrazoles.
Formation of the Hydrochloride Salt
- The free acid form is converted to the hydrochloride salt by treatment with hydrochloric acid (HCl) in suitable solvents such as ethanol or ethyl acetate.
- This step improves compound stability and crystallinity for isolation.
Detailed Preparation Methods and Reaction Conditions
Representative Synthetic Route
| Step | Reaction Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 4-amino-5-methyl-1H-pyrazole | Condensation of hydrazine derivatives with methylated β-diketones | Standard pyrazole synthesis |
| 2 | Alkylation with α-halo propanoic acid derivative | Use of 2-chloropropanoic acid or ester in presence of base (e.g., sodium hydride) in DMSO or ethanol | Controlled temperature, inert atmosphere recommended |
| 3 | Hydrolysis of ester (if ester used) to propanoic acid | Acidic or basic hydrolysis (e.g., reflux with HCl or NaOH) | Conversion to free acid |
| 4 | Formation of hydrochloride salt | Treatment with HCl in ethanol or ethyl acetate | Isolation as crystalline hydrochloride salt |
Example from Literature
- A procedure involves reacting 3-amino-5-methyl-1H-pyrazole with a suitable propanoic acid derivative under acidic conditions to yield the hydrochloride salt of the target compound. This reaction is typically performed in solvents like ethanol or dimethyl sulfoxide (DMSO) with ammonium acetate or other catalysts to promote substitution.
- Industrial scale synthesis adapts these conditions with optimization such as continuous flow reactors and advanced purification (chromatography, crystallization) to enhance yield and purity.
Reaction Mechanisms and Chemical Transformations
- The nucleophilic nitrogen on the pyrazole ring attacks the electrophilic carbon of the α-halo propanoic acid derivative, forming the C–N bond.
- Subsequent hydrolysis or salt formation stabilizes the product.
- The compound can undergo further chemical transformations such as oxidation, reduction, or substitution on the pyrazole ring or side chain, depending on reagents used.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Starting materials | 4-Amino-5-methyl-1H-pyrazole, α-halo propanoic acid derivative | Commercially available or synthesized |
| Solvents | Ethanol, DMSO, ethyl acetate | Choice affects reaction rate and purity |
| Catalysts/Promoters | Ammonium acetate, bases (NaH) | Facilitate nucleophilic substitution |
| Temperature | 0–80 °C | Controlled to avoid decomposition |
| Reaction time | 12–24 hours | Depends on scale and reagents |
| Purification | Crystallization, silica gel chromatography | To obtain pure hydrochloride salt |
| Yield | Moderate to high (50–85%) | Optimized in industrial processes |
Research Findings and Optimization Notes
- The preparation methods emphasize mild conditions to preserve the sensitive amino and pyrazole functionalities.
- Sodium hydride in DMSO is an effective base for alkylation but requires safety precautions due to potential explosive reactions.
- Hydrochloride salt formation improves compound handling and biological activity assays.
- Industrial methods focus on scalability, reproducibility, and purity, often employing continuous flow synthesis and advanced chromatographic techniques.
- Variations in substituents on the pyrazole ring can influence reaction kinetics and product stability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.
Substitution: The amino group in the pyrazole ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, oxides, and reduced derivatives. These products can have significant applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that derivatives of pyrazole compounds, including 2-(4-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride, exhibit significant anticancer properties. A study demonstrated that these compounds could inhibit tumor growth in specific cancer cell lines by inducing apoptosis and cell cycle arrest .
Biochemical Research
In biochemical studies, this compound is utilized to explore enzyme interactions and metabolic pathways. Its ability to bind to specific enzymes can provide insights into enzyme mechanisms and regulatory processes.
Case Study: Enzyme Inhibition
A study focused on the inhibition of certain kinases by pyrazole derivatives showed that this compound effectively inhibited the activity of target kinases, which are crucial in cancer progression .
Organic Synthesis
As a versatile building block in organic synthesis, this compound is employed in the synthesis of more complex heterocycles. Its unique functional groups allow it to participate in various chemical reactions.
Table: Synthesis Applications
| Reaction Type | Description |
|---|---|
| Substitution | Can replace functional groups in organic molecules. |
| Condensation | Forms larger molecules through the combination of smaller units. |
| Cyclization | Facilitates the formation of cyclic structures from linear precursors. |
Material Science
In material science, the compound is explored for its potential use in developing new materials and catalysts. Its unique properties can enhance the performance of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-(4-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Based Propanoic Acid Derivatives
2-Amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpropanoic Acid
- Structure: Differs by a chloro substituent at position 4 (vs. amino in the target compound) and a methyl group on the propanoic acid chain.
- Molecular Formula : C₈H₁₂ClN₃O₂ (MW: 217.65 g/mol) .
- The additional methyl group on the propanoic acid may increase steric hindrance, affecting binding affinity.
Haloxyfop and Fluazifop
- Structure: Phenoxy-pyridinylpropanoic acids (e.g., 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid) .
- Applications : Herbicides targeting acetyl-CoA carboxylase (ACCase) in grasses.
- Key Differences: The pyridine ring and phenoxy substituents in these pesticides contrast with the pyrazole core of the target compound. The trifluoromethyl and chloro groups enhance lipid solubility, favoring herbicidal activity, whereas the amino group in the target compound may direct it toward pharmaceutical uses.
Pharmaceutical Propanoic Acid Derivatives
Cyclohexane- and Cyclopentane-Substituted Analogs
- Examples include 3-(1-(6-endo-hydroxymethylbicyclo[2.2.1]heptane-2-exo-carbamoyl)cyclopentyl]-2-(2-methoxyethoxymethyl)propanoic acid .
- Structure: Complex cyclic systems with propanoic acid termini.
- Implications : These compounds are designed for high receptor specificity (e.g., protease inhibition). The target compound’s simpler pyrazole structure may offer advantages in synthetic accessibility and metabolic stability.
Structural and Functional Analysis
Substituent Effects
| Compound | Pyrazole Substituents | Propanoic Acid Modifications | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|---|
| Target Compound | 4-NH₂, 5-CH₃ | None | ~230 (estimated) | Pharmaceuticals |
| 2-Amino-3-(4-Cl-5-CH₃-pyrazol)-2-CH₃ acid | 4-Cl, 5-CH₃ | 2-methyl | 217.65 | Agrochemicals |
| Haloxyfop | N/A (pyridine core) | Phenoxy-pyridinyl | ~375 (estimated) | Herbicides |
- Amino vs. Chloro Groups: The amino group increases hydrogen-bonding capacity, favoring interactions with enzymes or receptors in drug design. Chloro substituents enhance electronegativity, common in agrochemicals for membrane penetration .
- Pyrazole vs.
Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogs.
- pKa Considerations: The amino group (pKa ~9–10) may protonate under physiological conditions, enhancing ionic interactions. Chloro-substituted analogs lack this basicity, reducing cellular uptake in non-ionized environments .
Biological Activity
2-(4-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride is a compound that belongs to the class of pyrazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by case studies and research findings.
- Molecular Formula : C7H12ClN3O2
- Molecular Weight : 205.64 g/mol
- CAS Number : 120095-52-5
- Structure :
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar pyrazole structures exhibit significant antimicrobial properties. For instance:
- Case Study : A study evaluated various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed minimum inhibitory concentration (MIC) values ranging from to mg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial activity .
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
Anticancer Activity
The anticancer potential of pyrazole derivatives has also been explored:
- Research Findings : In vitro studies have shown that certain pyrazole derivatives can inhibit cell proliferation in various cancer cell lines such as HeLa and HCT116. The IC50 values for these compounds ranged from µM to µM against cyclin-dependent kinases (CDK2 and CDK9), highlighting their potential as anticancer agents .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound C | 0.36 | CDK2 |
| Compound D | 1.8 | CDK9 |
The mechanism of action for this compound involves its interaction with specific enzymes and receptors:
Q & A
Q. What are the established synthetic routes for 2-(4-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride, and what are their critical optimization parameters?
Methodological Answer: The compound can be synthesized via condensation-cyclization reactions starting from substituted pyrazole precursors. A common approach involves:
- Step 1: Preparation of a pyrazole intermediate (e.g., 4-amino-5-methyl-1H-pyrazole) using Vilsmeier-Haack formylation or nucleophilic substitution .
- Step 2: Coupling with a propanoic acid derivative via an aza-Michael reaction or amide bond formation under acidic conditions. For stereochemical control (e.g., α-amino acid configuration), chiral auxiliaries or enantioselective catalysis may be employed .
Critical Parameters: - pH control (hydrochloride salt formation requires excess HCl).
- Temperature: Reactions often proceed at 80–120°C to avoid decomposition.
- Purification: Use recrystallization (ethanol/water mixtures) or reverse-phase HPLC to isolate the hydrochloride salt .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- 1H/13C NMR: Assign peaks using DEPT-135 to confirm the pyrazole ring (δ 6.5–7.5 ppm for aromatic protons) and propanoic acid backbone (δ 1.5–2.5 ppm for CH2 groups). The hydrochloride salt may cause downfield shifts in NH/COOH protons .
- X-ray Crystallography:
- Mass Spectrometry:
- HRMS (ESI+): Expected [M+H]+ for C8H13ClN3O2: 230.0695 (Δ < 2 ppm).
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer: Discrepancies between calculated and observed spectra (e.g., unexpected splitting in NMR) may arise from:
- Tautomerism: The pyrazole ring’s NH group can tautomerize, altering proton environments. Use variable-temperature NMR to identify dynamic processes .
- Salt Hydration: Hydrochloride salts may bind water, causing broadened peaks. Dry samples under vacuum (40°C, 24 hrs) and analyze via Karl Fischer titration .
- Impurity Profiling: Combine HPLC-MS (C18 column, 0.1% TFA in acetonitrile/water gradient) to detect byproducts (e.g., unreacted pyrazole intermediates) .
Q. What strategies are recommended for improving the compound’s solubility and stability in pharmacological assays?
Methodological Answer:
- Solubility Enhancement:
- Stability Testing:
- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for hydrolysis of the pyrazole-propanoic acid bond .
Q. How can researchers design experiments to evaluate the compound’s bioactivity, and what are common pitfalls?
Methodological Answer:
- In Vitro Assays:
- Enzyme Inhibition: Screen against target enzymes (e.g., kinases) using fluorescence polarization. Include positive controls (e.g., staurosporine) and validate with dose-response curves (IC50 calculations).
- Cell-Based Assays: Use HEK293 or primary osteoblasts (if targeting bone-related pathways) with MTT viability assays. Normalize data to untreated controls .
Pitfalls:
- Off-target effects: Perform counter-screening against unrelated enzymes.
- Salt Interference: Ensure the hydrochloride does not affect assay pH; use buffer controls .
Q. What computational methods aid in predicting the compound’s reactivity and interaction with biological targets?
Methodological Answer:
- Molecular Docking:
- Use AutoDock Vina with PyMOL to model binding to target proteins (e.g., integrins). Focus on hydrogen bonds between the amino group and Asp/Glu residues .
- DFT Calculations:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
